1-(Furo[3,2-b]pyridin-6-yl)ethanone is an organic compound characterized by its unique fused heterocyclic structure, which combines a furan ring and a pyridine ring. The chemical formula for this compound is , and it is identified by the CAS number 1203499-00-6. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential pharmacological properties and utility as a building block in the synthesis of more complex organic molecules .
This compound belongs to the class of heterocyclic compounds, specifically those that incorporate both furan and pyridine functionalities. It has been classified under organonitrogen compounds due to the presence of nitrogen in its structure. The furo[3,2-b]pyridine framework is notable for its diverse biological activities, making derivatives like 1-(Furo[3,2-b]pyridin-6-yl)ethanone of significant interest in chemical research .
The synthesis of 1-(Furo[3,2-b]pyridin-6-yl)ethanone can be achieved through several methods, primarily involving cyclization reactions and acylation processes:
The molecular structure of 1-(Furo[3,2-b]pyridin-6-yl)ethanone features a furo[3,2-b]pyridine core with an ethanone functional group attached at the 6-position of the pyridine ring. The structural formula can be represented as follows:
The compound exhibits specific geometric and electronic characteristics due to its heteroatoms (nitrogen and oxygen), which influence its reactivity and interactions with biological targets.
1-(Furo[3,2-b]pyridin-6-yl)ethanone can undergo various chemical reactions:
These reactions are critical for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to confirm identity and purity .
1-(Furo[3,2-b]pyridin-6-yl)ethanone has several significant applications:
The versatility of this compound makes it valuable across various scientific disciplines, particularly in developing new therapeutic agents and advanced materials .
Fused heterocyclic systems represent cornerstones of modern medicinal chemistry due to their versatile pharmacological profiles and ability to interact with diverse biological targets. These compounds combine structural rigidity with synthetic tunability, enabling precise modulation of drug-like properties such as solubility, metabolic stability, and target binding affinity. The furo[3,2-b]pyridine scaffold exemplifies this privileged architecture, comprising a furan ring fused at the third and second positions of pyridine. This bicyclic system has emerged as a critical pharmacophore in oncology and infectious disease therapeutics, particularly for targeting protein kinases and signaling pathways implicated in cancer proliferation and survival [2] [3]. The electron-rich nature of the fused heterocycle facilitates π-stacking interactions with aromatic residues in enzyme binding pockets, while the nitrogen atom serves as both a hydrogen bond acceptor and a site for strategic molecular decoration to enhance selectivity and potency [6].
The furo[3,2-b]pyridine scaffold exhibits distinctive electronic and steric properties that underpin its therapeutic value. Key features include:
Table 1: Key Structural Features of 1-(Furo[3,2-b]pyridin-6-yl)ethanone
Property | Value/Description |
---|---|
Molecular Formula | C₉H₇NO₂ |
Molecular Weight | 161.16 g/mol |
SMILES | CC(=O)c1cnc2ccoc2c1 |
InChI Key | IYGXFOJTFQFSMM-UHFFFAOYSA-N |
CAS Registry Number | 1203499-00-6 |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 0 |
The medicinal exploration of furo[3,2-b]pyridines accelerated significantly in the late 2010s with the discovery of their kinase inhibitory potential. Seminal work published in Angewandte Chemie (2019) identified the core as a "privileged scaffold" for developing highly selective inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway [3]. This research established that 3,5-disubstituted derivatives exhibited potent (nanomolar) CLK inhibition with exceptional selectivity profiles (>100-fold against non-target kinases). The subsequent optimization of 1-(furo[3,2-b]pyridin-6-yl)ethanone derivatives evolved through iterative structure-based drug design, focusing on C-3 and C-5 modifications to enhance target engagement while maintaining favorable pharmacokinetic properties [6]. By 2021, compounds featuring this core had progressed to preclinical validation as chemical biology probes for CLK1/2/4, demonstrating cellular target engagement and pathway modulation [6]. The acetyl-substituted variant at C-6 emerged as a versatile synthetic intermediate for generating analogs targeting not only CLKs but also homeodomain-interacting protein kinases (HIPKs), addressing a critical gap in the kinase inhibitor toolbox [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0